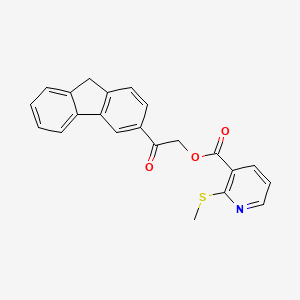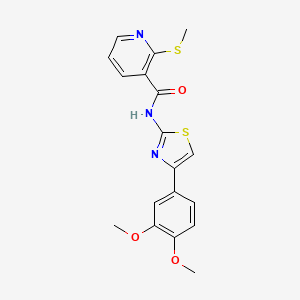![molecular formula C11H21N3O B13349297 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic compound known for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential as a selective inhibitor of certain enzymes and its favorable pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and inhibition.
Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can disrupt various biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features.
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with different physicochemical properties.
Uniqueness
4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one stands out due to its specific substitution pattern, which imparts unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit certain enzymes makes it a promising candidate for therapeutic applications.
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
4,10,10-trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C11H21N3O/c1-10(2)8-11(4-5-12-10)9(15)14(3)7-6-13-11/h12-13H,4-8H2,1-3H3 |
Clave InChI |
CQXHVUKSKXQFSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCN1)C(=O)N(CCN2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
